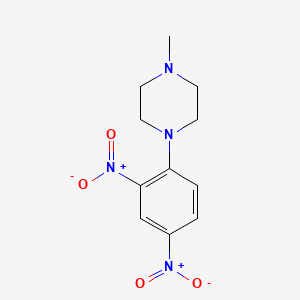

1-(2,4-Dinitrophenyl)-4-methylpiperazine

描述

1-(2,4-Dinitrophenyl)-4-methylpiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 2,4-dinitrophenyl group and a methyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine typically involves the reaction of 2,4-dinitrochlorobenzene with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

化学反应分析

Types of Reactions: 1-(2,4-Dinitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Reduction: 1-(2,4-Diaminophenyl)-4-methylpiperazine.

Oxidation: Corresponding oxides or hydroxylated derivatives.

科学研究应用

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is a chemical compound with diverse applications in scientific research, including pharmaceutical development, analytical chemistry, biochemical research, material science, and agricultural chemistry .

Applications

- Pharmaceutical Development 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine serves as a key intermediate in synthesizing various pharmaceuticals, particularly new drugs targeting neurological disorders . (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, derived from 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine, is used as a chiral derivatization reagent for the efficient enantioseparation and ultrasensitive mass spectrometric detection of chiral amines .

- Analytical Chemistry This compound is utilized as a reagent in analytical methods to detect and quantify specific compounds, enhancing the accuracy of chemical analysis in laboratories . 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is employed as a derivatization reagent for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) and is useful for analyzing hydroxysteroids . It reacts rapidly with the phenolic hydroxy group in estradiol to give 3-O-[2,4-dinitro-5-(4-methylpiperazino)phenylestradiol . Subsequent quaternarization of the piperazine amino group with methyl iodide affords a positively-charged derivative which provides higher sensitivity compared to the original estradiol in LC-ESI-MS determination . This procedure has been used to quantify the amount of estrogens in pregnant woman serum, which is clinically important for the diagnosis of the fetoplacental function, with high precision .

- Biochemical Research Researchers employ this compound in studies related to enzyme inhibition and receptor binding, contributing to our understanding of biological processes .

- Material Science It finds applications in developing novel materials, particularly in coatings and polymers that require enhanced durability and chemical resistance .

- Agricultural Chemistry The compound is explored for its potential use in agrochemicals, particularly as a pesticide or herbicide, offering effective solutions for crop protection .

LC-MS/MS Analysis of Estrogens

A novel LC-MS/MS analysis of estrogens and their bioactive metabolites, using 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) derivatization, allows for the simultaneous analysis of a panel of estrogens in human plasma, across the endogenous range of concentrations encountered in health and disease . Estrogens were extracted from human plasma using solid phase extraction and derivatized using PPZ before quaternization by methylation ("MPPZ") . MPPZ derivatives were separated and quantified by liquid chromatography-tandem MS (LC-MS/MS) in positive electrospray ionization mode, using a QTrap 6500 + coupled to a Shimadzu Nexera X2 . Separation was achieved using an ACE Excel 2 C18-PFP column (2 μm, 2.1 mm × 150 mm) . The limits of quantification (LOQ) were 0.43–2.17 pg on column with a linear range from 2 or 10 - 2000 pg mL-1 . Intra- and inter-day precision and accuracy were acceptable (<20% at LOQ and <15% above) . These derivatives demonstrated minimal degradation upon short-term storage at 15 °C (<20%) and longer term at −20 °C (<20%) . Using this approach, estrone (E1) and estradiol (E2) were detected in plasma (0.5 mL) from healthy women and those with pulmonary arterial hypertension (PAH), but downstream metabolites 16-hydroxy-E1, 16-hydroxy-E2, 2-methoxy-E1, and 4-methoxy-E1 were only detected in plasma from diseased patients .

Enantioseparation and Ultrasensitive Detection of Chiral Amines

作用机制

The mechanism of action of 1-(2,4-Dinitrophenyl)-4-methylpiperazine involves its interaction with molecular targets through its nitro and piperazine groups. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it can disrupt cellular processes by interacting with proteins and nucleic acids, leading to altered cellular functions.

相似化合物的比较

2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the piperazine ring.

4-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the dinitrophenyl group.

1-(2,4-Dinitrophenyl)piperazine: Similar structure but without the methyl substitution.

Uniqueness: 1-(2,4-Dinitrophenyl)-4-methylpiperazine is unique due to the combination of the dinitrophenyl group and the methyl-substituted piperazine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

1-(2,4-Dinitrophenyl)-4-methylpiperazine (DMPP) is a chemical compound characterized by a piperazine ring substituted with a 2,4-dinitrophenyl group and a methyl group. While the compound itself does not exhibit significant biological activity, its derivatives have been explored for various applications in analytical chemistry and potential pharmacological effects. This article reviews the biological activity associated with DMPP and its derivatives, focusing on their mechanisms of action, applications in analytical methods, and relevant case studies.

Chemical Structure and Properties

The structure of DMPP allows for specific interactions with target molecules, enhancing detection capabilities in complex mixtures. The compound's unique features include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | Fluorine substitution on the phenyl ring | Enhanced reactivity due to fluorine |

| 1-(2,6-Dichlorophenyl)-4-methylpiperazine | Chlorine substitutions on the phenyl ring | Different electronic properties impacting reactivity |

| 1-(2-Nitrophenyl)-4-methylpiperazine | Single nitro group substitution | Less steric hindrance compared to dinitro derivatives |

These derivatives demonstrate varied reactivity profiles that can be tailored for specific applications in analytical chemistry.

Analytical Applications

DMPP is primarily utilized as a derivatization reagent in analytical chemistry. It enhances the detection of biologically active compounds, particularly in mass spectrometry applications. For instance, DMPP has been employed to derivatize estrogens extracted from human plasma, facilitating their quantification through liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. This method has shown low limits of quantification and acceptable precision in detecting estrogens and their metabolites in biological samples .

Case Study: Estrogen Analysis

A study utilized DMPP derivatives to analyze estrogens in plasma from healthy women and patients with pulmonary arterial hypertension (PAH). The findings indicated that specific estrogen metabolites were only detectable in diseased patients, highlighting the potential of DMPP derivatives in clinical diagnostics . The method demonstrated robust performance with minimal degradation of derivatives over time.

Biological Activity of Derivatives

While DMPP itself lacks significant biological activity, its derivatives have shown promise in various pharmacological contexts:

- Anti-Tuberculosis Activity : Derivatives containing piperazine linkers have been investigated for their anti-mycobacterial properties. Structural modifications significantly influence their bioactivity against Mycobacterium tuberculosis .

- Anticancer Potential : Certain phenylpiperazine derivatives have been rationally designed to exhibit anticancer activity. For example, compounds containing piperazine moieties demonstrated selective cytotoxicity towards cancer cells while sparing healthy cells . Molecular docking studies suggest these compounds may interact with DNA and inhibit topoisomerase II, a critical target in cancer therapy.

- Antimicrobial Properties : Some derivatives have been evaluated for antimicrobial activity against various pathogens. Their mechanisms often involve disrupting essential biochemical pathways within microbial cells .

The mechanisms underlying the biological activities of DMPP derivatives often involve interactions with specific molecular targets:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, certain compounds inhibit enoyl-ACP reductase, disrupting fatty acid synthesis in microbial cells.

- Receptor Interaction : Some derivatives exhibit affinity for estrogen receptors, potentially influencing cellular proliferation and other estrogen-mediated processes .

属性

IUPAC Name |

1-(2,4-dinitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-12-4-6-13(7-5-12)10-3-2-9(14(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBGUAUODJBFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389348 | |

| Record name | 1-(2,4-dinitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58910-37-5 | |

| Record name | 1-(2,4-dinitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。